molecular formula C11H9F2N B1395858 1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile CAS No. 1260741-00-1

1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile

Cat. No.: B1395858
CAS No.: 1260741-00-1
M. Wt: 193.19 g/mol
InChI Key: RVWMRQGDXZRNJE-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile is an organic compound with the chemical formula C11H7F2N. It is a colorless to slightly yellow solid and is primarily used as an intermediate in organic synthesis . This compound is known for its unique structure, which includes a cyclobutane ring and a nitrile group, making it a valuable building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile typically involves the reaction of 2,6-difluorobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a cyanide source like sodium cyanide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitrile group and the cyclobutane ring can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichlorophenyl)cyclobutane-1-carbonitrile
  • 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile
  • 1-(2,6-Difluorophenyl)cyclohexane-1-carbonitrile

Uniqueness

1-(2,6-Difluorophenyl)cyclobutane-1-carbonitrile is unique due to the presence of both fluorine atoms and the cyclobutane ring. The fluorine atoms enhance the compound’s stability and lipophilicity, while the cyclobutane ring provides rigidity to the molecular structure. These features make it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

1-(2,6-difluorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWMRQGDXZRNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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